N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring fused with a benzylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common route includes the initial formation of the benzodioxole ring, followed by the introduction of the benzylamino carbonyl group through a series of substitution and coupling reactions. Specific reagents and catalysts, such as palladium or copper, are often employed to facilitate these transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((benzylamino)carbonyl)-2-(3-phenoxyphenyl)vinyl)benzamide
- N-(2-propynyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(16-10-11-19-20(12-16)28-14-27-19)24-18-9-5-4-8-17(18)22(26)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPVPTLJYSLLMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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